An In-depth Technical Guide to 3-Hydroxy-3-methylhexanoic Acid: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 3-Hydroxy-3-methylhexanoic Acid: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylhexanoic acid (HMHA) is a naturally occurring, branched-chain fatty acid that has garnered significant scientific interest due to its pivotal role as a key contributor to human axillary odor.[1][2] It is a metabolite produced by leukocytes and is found in human sweat.[3][4][5][6] This volatile organic compound is not secreted in its odorous form but is released from a non-volatile, odorless precursor through bacterial action on the skin.[1] Understanding the chemical properties, structure, and biological pathways of HMHA is crucial for research in areas ranging from human biology and microbiology to the development of novel deodorants and personal care products. This guide provides a comprehensive overview of 3-Hydroxy-3-methylhexanoic acid, presenting its chemical and physical data, discussing its stereochemistry, outlining its biological synthesis and role in human body odor, and providing conceptual experimental workflows.
Chemical Structure and Stereochemistry
3-Hydroxy-3-methylhexanoic acid is a chiral molecule, with the carbon at position 3 serving as a stereocenter. This gives rise to two distinct enantiomers, (R)- and (S)-3-hydroxy-3-methylhexanoic acid, each possessing unique sensory properties.[1]
The two enantiomers of HMHA are known to have different odor profiles:
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(+)-(S)-3-hydroxy-3-methylhexanoic acid: Described as having an armpit-like and cumin spice-like odor, with some researchers noting a strong spicy character.[1][2][8]
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(-)-(R)-3-hydroxy-3-methylhexanoic acid: Characterized by a cumin spice-like odor that is weaker than the (S)-form, and sometimes described as having a weak animalic scent.[1][2][8]
Chemical and Physical Properties
The physicochemical properties of 3-Hydroxy-3-methylhexanoic acid are essential for its detection, analysis, and understanding its behavior in biological systems. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Molecular Weight | 146.18 g/mol | [3][4] |
| Boiling Point | 265.4 ± 23.0 °C at 760 mmHg | [7][9][10] |
| Density | 1.072 ± 0.06 g/cm³ | [7][9] |
| pKa | 4.40 ± 0.10 (Predicted) | [7][9] |
| Flash Point | 128.5 ± 19.1 °C | [7][10] |
| Vapor Pressure | 0.00127 mmHg at 25°C | [7] |
| Refractive Index | 1.463 | [7][10] |
| Solubility | DMSO (Slightly, Heated), Methanol (Slightly) | [7][9] |
| LogP | 1.01220 | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Rotatable Bond Count | 4 | [7] |
| Exact Mass | 146.094294304 Da | [4][7] |
Synthesis and Analysis
Synthesis
3-Hydroxy-3-methylhexanoic acid can be produced through both biological and chemical pathways.
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Biological Synthesis: In humans, HMHA is a metabolic product of leukocytes.[3][6] It is derived from the metabolism of the essential amino acid leucine.[3] The final compound is then excreted in the urine.[3][6]
-
Chemical Synthesis: Laboratory synthesis of HMHA can be achieved through methods such as the hydrolysis of corresponding esters or the reduction of appropriate ketones.[3]
Analytical Methods
The identification and quantification of 3-Hydroxy-3-methylhexanoic acid, particularly in biological samples like sweat, typically involve chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile compounds like HMHA.[11] Spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectra, are used for structural elucidation and confirmation.[11][12]
A generalized workflow for the analysis of HMHA in axillary secretions is depicted below.
Biological Role and Mechanism of Action
Contribution to Human Body Odor
3-Hydroxy-3-methylhexanoic acid is a primary contributor to the characteristic malodor of human sweat.[1][13] Freshly secreted apocrine sweat is odorless. The distinctive scent is the result of microbial biotransformation of odorless precursors present in the sweat.[1]
Mechanism of Odor Release
The release of volatile and odorous HMHA is mediated by specific bacteria residing in the human axilla.[1] The odorless precursor of HMHA is a glutamine conjugate.[14] Bacteria, particularly species of Corynebacterium and a newly discovered Anaerococcus strain, produce enzymes that cleave this precursor, liberating the free, volatile fatty acid.[1][2][14] Specifically, a zinc-dependent N-acyl-glutamine aminoacylase (B1246476) has been identified as the enzyme responsible for this cleavage.[1]
Gender-Specific Differences
Research has indicated potential gender-specific differences in the concentrations of HMHA precursors in axillary secretions, which may contribute to the distinct characteristics of male and female body odor.[13] Some studies suggest that the precursor to HMHA is more abundant in men, while the precursor to another odorous compound, 3-methyl-3-sulfanylhexan-1-ol (MSH), is more prevalent in women.[13]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis or analysis of 3-Hydroxy-3-methylhexanoic acid are highly specific to the research context and are typically found in primary research articles. However, a general methodology for the extraction and analysis of HMHA from sweat, based on common analytical chemistry principles, is outlined here.
Objective: To quantify the concentration of 3-Hydroxy-3-methylhexanoic acid in human axillary sweat samples.
Methodology Outline:
-
Sample Collection:
-
Axillary sweat is collected from volunteers using absorbent pads worn for a specified period.
-
Pads are then transferred to sterile vials and stored at low temperatures (e.g., -20°C or -80°C) prior to analysis to prevent degradation.
-
-
Extraction:
-
The absorbent pads are placed in a solvent, such as dichloromethane (B109758) or diethyl ether, to extract the organic compounds.
-
The sample is agitated or sonicated to ensure efficient extraction.
-
An internal standard (a known amount of a similar but distinct compound) is often added at this stage for accurate quantification.
-
The solvent is then separated from the pad and concentrated, often under a gentle stream of nitrogen, to a smaller volume.
-
-
Derivatization (Optional but Recommended for GC):
-
To improve the volatility and chromatographic behavior of the carboxylic acid, it is often derivatized.
-
A common method is silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
A small volume of the extracted and derivatized sample is injected into the GC-MS system.
-
The gas chromatograph separates the different compounds in the mixture based on their boiling points and interactions with the chromatographic column.
-
The mass spectrometer then fragments the separated compounds and detects the resulting ions, providing a unique mass spectrum for each compound that allows for its identification.
-
Quantification is achieved by comparing the peak area of the HMHA derivative to the peak area of the internal standard.
-
Conclusion
3-Hydroxy-3-methylhexanoic acid is a molecule of significant interest in human biology, microbiology, and the cosmetics industry. Its chemical structure, particularly its stereochemistry, is directly linked to its function as a key component of human body odor. The release of HMHA is a fascinating example of a host-microbe interaction, where skin bacteria metabolize odorless precursors into volatile, odorous compounds. A thorough understanding of its chemical properties and the biological pathways governing its formation provides a scientific basis for the development of effective deodorant technologies and offers insights into the chemical communication signals present in humans. Further research into the specific enzymes involved and the regulation of precursor secretion will continue to enhance our knowledge in this field.
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